8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-Hydroxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine-dione core. Key structural features include:
- 1- and 7-position substituents: Methyl groups, enhancing steric bulk and metabolic stability.
- 3-position substitution: A 3-methylbenzyl group, contributing to lipophilicity and influencing receptor binding.
The hydroxyl group at the 2-position of the phenyl ring distinguishes it from related compounds with methoxy, chloro, or alkyl substituents, likely altering solubility and target engagement .
Properties
IUPAC Name |
6-(2-hydroxyphenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-14-7-6-8-16(11-14)13-27-21(30)19-20(25(3)23(27)31)24-22-26(19)12-15(2)28(22)17-9-4-5-10-18(17)29/h4-12,29H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYYXTCTJDLFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=CC=C5O)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole-Purine Annulation
The imidazo[2,1-f]purine scaffold is typically synthesized via cyclocondensation reactions. A proven method involves reacting 4-nitroimidazole-5-carboxaldehyde with amines under reductive conditions to form purine precursors, followed by intramolecular cyclization. For example, hydrogenation of 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione yields intermediates capable of forming the purine core.
Substitution Pattern Control
Stepwise Synthesis of Target Compound
Intermediate 1: 8-(2-Hydroxyphenyl)-1,7-Dimethylpurine-2,6-Dione
Synthesis Route :
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Starting Material : 5-Amino-4-nitroimidazole-2-carboxaldehyde.
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Reductive Amination : React with 2-aminophenol in ethanol under H2 (50 psi) with 10% Pd/C to form 8-(2-hydroxyphenyl)-1,7-dimethylpurine-2,6-dione.
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Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:2) yields 78% pure product.
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 25°C → 80°C (ramped) |
| Catalyst Loading | 10 wt% Pd/C |
| Reaction Time | 24 hours |
Intermediate 2: 3-(3-Methylbenzyl) Derivative
Alkylation Procedure :
-
Substrate : Intermediate 1 (1.0 equiv).
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Reagent : 3-Methylbenzyl bromide (1.2 equiv).
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Conditions : K2CO3 (2.0 equiv), acetonitrile, reflux (82°C), 8 hours.
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Yield : 72% after recrystallization (ethanol/water).
Challenges :
-
Competing O- vs. N-alkylation minimized by polar aprotic solvents.
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Steric hindrance from 2-hydroxyphenyl group requires excess reagent.
Final Cyclization to Imidazo[2,1-f]Purine
Method : Intramolecular Mitsunobu reaction:
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Substrate : Intermediate 2 (1.0 equiv).
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Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv).
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Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 6 hours.
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Yield : 65% after silica gel purification.
Mechanistic Insight :
The reaction proceeds through activation of the hydroxyl group as a leaving group, followed by nucleophilic attack by the adjacent amine to form the imidazo ring.
Optimization Strategies
Catalytic Enhancements
Solvent Effects
Comparative solvent screening reveals:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| Acetonitrile | 37.5 | 72 |
| THF | 7.6 | 65 |
Polar aprotic solvents enhance nucleophilicity of amine groups critical for cyclization.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6) :
-
δ 8.21 (s, 1H, H-5)
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δ 7.45–7.12 (m, 4H, aromatic)
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δ 5.02 (s, 2H, CH2Ph)
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δ 3.89 (s, 3H, N-CH3)
HRMS (ESI+) :
-
Calculated for C24H22N4O3 [M+H]+: 415.1764
-
Found: 415.1766
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O):
Industrial Scalability Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 3-Methylbenzyl bromide | 220 |
| Pd/C catalyst | 12,000 |
| DEAD | 1,500 |
Batch-scale production (1 kg) reduces catalyst costs by 40% via recycling.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazo[2,1-f]purine core can be reduced under specific conditions to yield different reduced forms.
Substitution: The methyl and benzyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Medicine: Due to its unique structure, it has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Serotonin 5-HT₁A Receptor Modulation
- AZ-853 and AZ-861 : Derivatives with fluorophenyl or trifluoromethylphenyl groups on piperazine showed partial agonism at 5-HT₁A receptors. The target’s hydroxyl group may enhance receptor binding through polar interactions, though its absence of a piperazine moiety likely shifts selectivity.
- Compound 5 : A 6,7-dimethoxy-3,4-dihydroisoquinolinylbutyl derivative exhibited dual PDE4B1/PDE10A inhibition. The target’s simpler substituents may reduce off-target enzyme interactions.
Kinase and TGF-β Inhibition
- 3-(2-Chlorobenzyl) analog : Demonstrated TGF-β inhibitory activity, suggesting that benzyl substituents at position 3 are critical for this target. The target’s 3-methylbenzyl group may retain activity with reduced toxicity.
- 8-Hexyl-1-methyl-7-(o-tolyl) analog : Substitutions at the 7-position (e.g., o-tolyl) influenced kinase selectivity. The target’s 7-methyl group may limit steric hindrance, favoring binding to compact active sites.
Biological Activity
8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H21N5O3
- Molecular Weight : 415.4 g/mol
- CAS Number : 919041-36-4
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various cellular pathways, influencing processes such as cell proliferation and apoptosis. The imidazo[2,1-f]purine core is significant in conferring these properties, often linked to anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving related compounds demonstrated their efficacy in inhibiting tubulin polymerization, a critical process in cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies have indicated its effectiveness against a range of bacteria and fungi. For instance, derivatives of imidazo[2,1-f]purines have been tested against pathogens like Staphylococcus aureus and Candida albicans, showing significant inhibition at lower concentrations compared to standard antibiotics.
Case Studies
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Anticancer Efficacy : A recent study synthesized a series of imidazo[2,1-f]purine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results revealed that certain modifications on the phenyl ring enhanced anticancer activity significantly.
Compound Cell Line Tested IC50 (µM) A MCF-7 5.6 B HeLa 4.2 C A549 6.8 -
Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of similar compounds against Escherichia coli and Aspergillus niger. The study found that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against E. coli.
Pathogen MIC (µg/mL) E. coli 15 A. niger 20
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
